3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
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Overview
Description
“3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular formula of C18H17ClN2O3 and a molecular weight of 344.8.
Scientific Research Applications
Enantioselective Synthesis
One application involves the enantioselective synthesis of 2,3-disubstituted piperidines, which are valuable intermediates in organic synthesis. The process utilizes N-methoxy-N-methylamide derivatives for the addition of Grignard reagents, demonstrating the compound's role in facilitating complex synthetic routes (Calvez, Chiaroni, & Langlois, 1998).
Neuroleptic Activity
Another significant application is in the synthesis of benzamides with potential neuroleptic activity. Research has shown that certain benzamide derivatives, structurally related to the compound , exhibit inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their utility in the treatment of psychosis (Iwanami et al., 1981).
Nucleoside Analogues
The compound also finds application in the synthesis of nucleoside analogues, such as 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides, demonstrating its versatility in nucleoside chemistry (Meerpoel, Joly, & Hoornaert, 1993).
Serotonin Receptor Agonists
Moreover, it is used in the design and synthesis of benzamide derivatives as serotonin 4 receptor agonists, highlighting its importance in developing drugs that target the serotonin system for gastrointestinal motility disorders (Sonda et al., 2003).
Crystalline Form Characterization
Additionally, research into its crystalline forms has provided insights into the stability and physicochemical properties of benzamide derivatives, which is crucial for pharmaceutical formulation and development (Yanagi et al., 2000).
Mechanism of Action
The compound also contains an indole nucleus, which is found in many biologically active compounds . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted (ADME) in the body, would depend on various factors including its physicochemical properties, the route of administration, and individual patient factors .
Properties
IUPAC Name |
3-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-8-7-14(11-15(16)21-9-3-6-17(21)22)20-18(23)12-4-2-5-13(19)10-12/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQGTILKSDCJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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